Tazarotenic acid-d6

Description

Properties

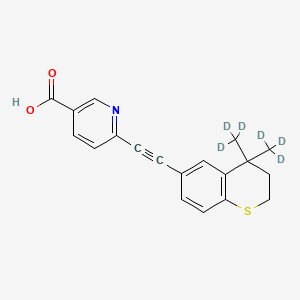

Molecular Formula |

C19H17NO2S |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

6-[2-[4,4-bis(trideuteriomethyl)-2,3-dihydrothiochromen-6-yl]ethynyl]pyridine-3-carboxylic acid |

InChI |

InChI=1S/C19H17NO2S/c1-19(2)9-10-23-17-8-4-13(11-16(17)19)3-6-15-7-5-14(12-20-15)18(21)22/h4-5,7-8,11-12H,9-10H2,1-2H3,(H,21,22)/i1D3,2D3 |

InChI Key |

IQIBKLWBVJPOQO-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1(CCSC2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)O)C([2H])([2H])[2H] |

Canonical SMILES |

CC1(CCSC2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Tazarotenic Acid-d6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Tazarotenic acid-d6, a deuterated analog of Tazarotenic acid, and its critical role in research, particularly in the fields of pharmacology and drug development. Tazarotenic acid is the active metabolite of Tazarotene, a third-generation topical retinoid used in the treatment of psoriasis, acne vulgaris, and photoaged skin. The introduction of deuterium atoms in this compound makes it an invaluable tool for enhancing the accuracy and reliability of bioanalytical studies.

Core Applications in Research

This compound is predominantly utilized as an internal standard in analytical and pharmacokinetic research.[1][2] Its chemical and physical properties are nearly identical to the endogenous Tazarotenic acid, but it is distinguishable by its higher mass due to the deuterium labeling. This key difference allows for precise quantification of Tazarotene and its metabolites in complex biological matrices such as plasma and skin tissue.[1][2]

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry-based bioanalysis. It effectively corrects for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise measurements.

Mechanism of Action of Tazarotenic Acid

Tazarotenic acid exerts its biological effects by binding to and activating retinoic acid receptors (RARs), which are members of the nuclear receptor superfamily.[3] It displays selectivity for RARβ and RARγ subtypes.[3] Upon binding, the receptor-ligand complex forms a heterodimer with the retinoid X receptor (RXR). This heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[4][5]

This modulation of gene expression leads to a cascade of downstream effects, including the regulation of cell proliferation, differentiation, and inflammation.[3][6] Key genes regulated by Tazarotenic acid include the Tazarotene-induced genes (TIGs), such as TIG1, TIG2, and TIG3, which are involved in the suppression of abnormal cell growth and the promotion of apoptosis.[6]

Tazarotenic Acid Signaling Pathway

Caption: Tazarotenic acid signaling pathway.

Quantitative Data

The following tables summarize key quantitative data related to the pharmacokinetics of Tazarotenic acid in human studies. These studies exemplify the type of research where this compound would be employed as an internal standard for accurate quantification.

Table 1: Pharmacokinetic Parameters of Tazarotenic Acid in Patients with Acne Vulgaris [7]

| Application Area | Cmax (μg/L) (mean ± SD) | AUC (μg·h/L) (mean ± SD) |

| Face | 0.10 ± 0.06 | 1.54 ± 1.01 |

| 15% Body Surface Area | 1.20 ± 0.41 | 17.0 ± 6.1 |

Table 2: Pharmacokinetic Parameters of Tazarotenic Acid in Patients with Photodamaged Skin [7]

| Application Area | Cmax (μg/L) (mean ± SD) | AUC (μg·h/L) (mean ± SD) |

| Face | 0.236 ± 0.255 | 2.44 ± 1.38 |

| 15% Body Surface Area | 1.78 ± 1.05 | 23.8 ± 13.0 |

Table 3: General Pharmacokinetic Properties of Tazarotenic Acid

| Parameter | Value | Reference |

| Systemic Bioavailability | < 6% | [8] |

| Elimination Half-life | Approximately 18 hours | [9] |

Experimental Protocols

Quantification of Tazarotene and Tazarotenic Acid in Biological Samples using LC-MS/MS with this compound as an Internal Standard

This protocol is a synthesized example based on methodologies described in the literature.[10][11][12]

a. Sample Preparation (Plasma)

-

To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

b. Chromatographic Conditions

-

LC System: Agilent 1200 or equivalent

-

Column: C18 column (e.g., 2.1 mm x 50 mm, 3.5 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: Start with 95% A, linearly decrease to 5% A over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

c. Mass Spectrometric Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Tazarotene: Precursor ion > Product ion (specific m/z values to be determined based on the instrument)

-

Tazarotenic acid: Precursor ion > Product ion (specific m/z values to be determined)

-

This compound: Precursor ion > Product ion (specific m/z values to be determined, with a +6 Da shift from Tazarotenic acid)

-

-

Instrument Parameters: Optimize ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) for maximum signal intensity.

Experimental Workflow for LC-MS/MS Quantification

Caption: LC-MS/MS quantification workflow.

Retinoic Acid Receptor (RAR) Competitive Binding Assay

This protocol is a general example based on established radioligand binding assay principles.[1][13][14][15][16]

a. Materials

-

Recombinant human RARα, RARβ, or RARγ

-

Radioligand: [³H]-all-trans-retinoic acid (ATRA)

-

Non-labeled competitor: Tazarotenic acid

-

Assay buffer: Tris-HCl buffer with additives (e.g., DTT, BSA)

-

Scintillation cocktail

-

Glass fiber filters

-

Scintillation counter

b. Procedure

-

Prepare serial dilutions of the competitor, Tazarotenic acid.

-

In a microplate, add the assay buffer, a fixed concentration of [³H]-ATRA, and varying concentrations of Tazarotenic acid.

-

Initiate the binding reaction by adding the recombinant RAR protein.

-

For non-specific binding control wells, add a saturating concentration of unlabeled ATRA.

-

Incubate the plate at 4°C for 2-4 hours to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

c. Data Analysis

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) for Tazarotenic acid using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Logical Relationship in Competitive Binding Assay

Caption: Competitive binding assay principle.

References

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 2. veeprho.com [veeprho.com]

- 3. Tazarotene--first of a new generation of receptor-selective retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. RAR Pathway [gentarget.com]

- 6. Exploring Potential Therapeutic Applications of Tazarotene: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of tazarotene cream 0.1% after a single dose and after repeat topical applications at clinical or exaggerated application rates in patients with acne vulgaris or photodamaged skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and safety of tazarotene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical pharmacokinetics and drug metabolism of tazarotene: a novel topical treatment for acne and psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simultaneous determination of tazarotene and its active metabolite tazarotenic acid in minipig plasma by LC-MS/MS and its application in pharmacokinetic study after topical administration of tazarotene gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simultaneous determination of tazarotene, clindamycin phosphate and their active metabolites in Bama mini-pig skin by LC-MS/MS: Application to the development of a tazarotene/clindamycin phosphate cream - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. revvity.com [revvity.com]

Tazarotenic Acid-d6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tazarotenic acid-d6, the deuterated analogue of the active metabolite of the third-generation topical retinoid, Tazarotene. This document outlines its physicochemical properties, analytical methodologies, and biological mechanism of action, serving as a comprehensive resource for its application in research and development. This compound is primarily utilized as an internal standard for the accurate quantification of tazarotenic acid in biological samples during pharmacokinetic and metabolic studies.[1]

Physicochemical Properties and Identification

This compound is a stable, isotopically labeled form of Tazarotenic acid. The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based analytical methods.

Table 1: Compound Identification

| Identifier | Value |

| Compound Name | This compound |

| Synonym(s) | AGN 190299-d6 |

| CAS Number | 1794760-38-5[2][3] |

| Unlabeled CAS | 118292-41-4 |

Table 2: Molecular and Physical Properties

| Property | Value |

| Molecular Formula | C₁₉H₁₁D₆NO₂S[2][3][4] |

| Molecular Weight | 329.45 g/mol [2][3][4] |

| Appearance | White to light brown powder |

| Solubility | Soluble in DMSO (20 mg/mL, clear) |

| Storage | 2-8°C |

Analytical Data and Quality Control

A Certificate of Analysis (CoA) for this compound, as with any reference standard, typically includes data verifying its identity, purity, and quality. While a specific CoA for this compound is not publicly available, a representative analysis would include the following tests.

Table 3: Representative Certificate of Analysis Data

| Test | Specification | Typical Method |

| Identity | ||

| ¹H NMR | Conforms to structure[5] | Nuclear Magnetic Resonance Spectroscopy |

| Mass Spectrometry | Conforms to expected mass | Mass Spectrometry (MS) |

| Purity | ||

| HPLC/UPLC | ≥98% | High-Performance Liquid Chromatography / Ultra-Performance Liquid Chromatography |

| Physical Properties | ||

| Appearance | White to light brown powder | Visual Inspection |

| Solubility | Soluble in DMSO | Solubilization Test |

Experimental Protocols

The accurate quantification of Tazarotenic acid in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This compound serves as an ideal internal standard in such assays.

Bioanalytical Method for Tazarotenic Acid Quantification using UPLC-QDa

This protocol is based on a validated method for the simultaneous quantification of Tazarotene and Tazarotenic acid in porcine skin, which can be adapted for other biological matrices.[6]

Objective: To accurately measure the concentration of Tazarotenic acid in a biological sample.

Materials and Reagents:

-

Tazarotenic acid standard

-

This compound (internal standard)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Biological matrix (e.g., plasma, skin homogenate)

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Quadrupole Dalton (QDa) Mass Spectrometry detector

Procedure:

-

Sample Preparation:

-

Thaw biological samples on ice.

-

Perform protein precipitation by adding three volumes of cold acetonitrile containing this compound (internal standard) to one volume of the sample.

-

Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for UPLC-QDa analysis.

-

-

Chromatographic Conditions:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable run time to ensure separation of the analyte from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Capillary Voltage: 1.5 kV.

-

Cone Voltage: 15 V.

-

Selected Ion Recording (SIR):

-

Tazarotenic acid: m/z [M+H]⁺

-

This compound: m/z [M+H]⁺ (adjusted for deuterium mass)

-

-

-

Data Analysis:

-

Integrate the peak areas for both Tazarotenic acid and this compound.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the Tazarotenic acid standards.

-

Determine the concentration of Tazarotenic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

The following diagram illustrates the general workflow for this bioanalytical method.

Caption: Bioanalytical workflow for Tazarotenic acid quantification.

Mechanism of Action and Signaling Pathway

Tazarotene is a prodrug that is rapidly hydrolyzed by esterases in the skin to its active form, Tazarotenic acid.[7][8] The pharmacological effects of Tazarotene are attributable to the action of Tazarotenic acid.

Tazarotenic acid is a potent and selective agonist of retinoic acid receptors (RARs), with a particular affinity for the RARβ and RARγ subtypes.[7][9][10] Upon entering the cell and being converted from Tazarotene, Tazarotenic acid translocates to the nucleus.

Caption: Conversion of Tazarotene to Tazarotenic acid and nuclear entry.

In the nucleus, Tazarotenic acid binds to RARs, which then form heterodimers with retinoid X receptors (RXRs).[11] This complex subsequently binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[11][12] This binding modulates the transcription of these genes, leading to the observed therapeutic effects.[7][12]

The downstream effects of this signaling cascade include:

-

Normalization of Keratinocyte Differentiation: Tazarotenic acid helps regulate the abnormal proliferation and differentiation of keratinocytes, which is a key factor in conditions like psoriasis and acne.[10][12][13]

-

Anti-inflammatory Effects: It possesses anti-inflammatory properties that help reduce the redness and swelling associated with dermatological disorders.[12]

-

Gene Expression Modulation: Tazarotenic acid upregulates the expression of genes such as Tazarotene-induced genes (TIG1, TIG2, and TIG3) and downregulates markers of inflammation and hyperproliferation.[14][15]

The following diagram illustrates the nuclear signaling pathway of Tazarotenic acid.

References

- 1. veeprho.com [veeprho.com]

- 2. tlcstandards.com [tlcstandards.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Tazarotene-d6 | Axios Research [axios-research.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Tazarotene | C21H21NO2S | CID 5381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Tazarotene - Wikipedia [en.wikipedia.org]

- 11. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]

- 12. What is the mechanism of Tazarotene? [synapse.patsnap.com]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

- 15. Exploring Potential Therapeutic Applications of Tazarotene: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Tazarotenic Acid-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Tazarotenic acid-d6, a deuterated analog of the active metabolite of the topical retinoid, Tazarotene. This compound serves as a crucial internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices. This document outlines the synthetic pathway, detailed experimental protocols, and in-depth characterization of this isotopically labeled compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of its deuterated precursor, Tazarotene-d6, followed by a hydrolysis reaction to yield the final product. The deuterium labels are introduced on the two methyl groups of the thiochroman ring.

Synthesis of Tazarotene-d6

The synthesis of Tazarotene-d6 involves a Sonogashira coupling reaction between a deuterated 6-ethynyl-4,4-di(methyl-d3)thiochroman and ethyl 6-chloronicotinate.

Experimental Protocol: Synthesis of Tazarotene-d6

-

Preparation of 6-ethynyl-4,4-di(methyl-d3)thiochroman: The synthesis of this key intermediate begins with the deuteration of a suitable precursor to introduce the six deuterium atoms onto the gem-dimethyl groups of the thiochroman moiety. This can be achieved through various deuteration methods, such as using deuterated methylating agents in the formation of the thiochroman ring structure.

-

Sonogashira Coupling: In a reaction vessel, combine 6-ethynyl-4,4-di(methyl-d3)thiochroman (1.0 eq), ethyl 6-chloronicotinate (1.1 eq), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and a copper(I) co-catalyst like copper(I) iodide (0.1 eq) in a suitable solvent system, typically a mixture of an amine base (e.g., triethylamine or diisopropylamine) and a non-polar solvent (e.g., toluene or THF).

-

Reaction Conditions: The reaction mixture is degassed and stirred under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 50 to 80 °C for 4 to 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude Tazarotene-d6 is purified by column chromatography on silica gel.

Hydrolysis of Tazarotene-d6 to this compound

The final step in the synthesis is the hydrolysis of the ethyl ester of Tazarotene-d6 to the corresponding carboxylic acid, this compound. This is typically achieved through base-catalyzed hydrolysis.

Experimental Protocol: Hydrolysis of Tazarotene-d6

-

Reaction Setup: Dissolve the purified Tazarotene-d6 (1.0 eq) in a mixture of a suitable organic solvent (e.g., ethanol, methanol, or THF) and an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide (2-3 eq).

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60 °C) for 2 to 6 hours. The progress of the hydrolysis is monitored by TLC or HPLC until the starting material is consumed.

-

Work-up and Purification: After the reaction is complete, the organic solvent is removed under reduced pressure. The remaining aqueous solution is acidified to a pH of approximately 3-4 with a dilute acid (e.g., 1N HCl), causing the this compound to precipitate. The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the final product. Further purification can be achieved by recrystallization from a suitable solvent system.

Characterization of this compound

The synthesized this compound is thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

| Parameter | Method | Result |

| Molecular Formula | - | C₁₉H₁₁D₆NO₂S |

| Molecular Weight | - | 329.45 g/mol |

| CAS Number | - | 1794760-38-5 |

| Purity | HPLC-UV | ≥98% |

| Isotopic Enrichment | Mass Spectrometry | ≥98% Deuterium Incorporation |

Spectroscopic and Chromatographic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound and verifying the position of the deuterium labels.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent, typically DMSO-d6.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Expected ¹H NMR (400 MHz, DMSO-d6) Spectral Data: The spectrum is expected to show characteristic signals for the aromatic and aliphatic protons of the Tazarotenic acid backbone. The key feature will be the absence of the singlet corresponding to the two methyl groups at approximately 1.3 ppm, confirming successful deuteration. The remaining proton signals will be consistent with the structure of Tazarotenic acid.

-

Expected ¹³C NMR (100 MHz, DMSO-d6) Spectral Data: The spectrum will display the expected carbon signals for the Tazarotenic acid structure. The carbon signals for the deuterated methyl groups will appear as multiplets with reduced intensity due to C-D coupling.

2.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to determine the isotopic enrichment.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation: Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Expected Mass Spectrum: The mass spectrum will show a prominent molecular ion peak [M+H]⁺ at m/z 330.15, corresponding to the protonated this compound. The isotopic distribution pattern will be analyzed to confirm the presence of six deuterium atoms and to calculate the isotopic enrichment.

2.2.3. High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the chemical purity of the synthesized this compound.

Experimental Protocol: HPLC Analysis

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm or 320 nm).

-

-

Sample Preparation: Prepare a standard solution of this compound in the mobile phase or a compatible solvent.

-

Analysis: Inject the sample onto the HPLC system and record the chromatogram. The purity is determined by calculating the area percentage of the main peak corresponding to this compound.

Visualizations

Synthetic Pathway

Caption: Synthetic pathway for this compound.

Characterization Workflow

Caption: Analytical workflow for the characterization of this compound.

Tazarotenic Acid-d6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on Tazarotenic acid-d6, the deuterated analog of Tazarotenic acid. Tazarotenic acid is the active metabolite of Tazarotene, a third-generation topical retinoid used in the treatment of psoriasis, acne, and photoaging.[1] The inclusion of deuterium atoms (d6) provides a stable isotope-labeled internal standard crucial for analytical and pharmacokinetic studies, enabling precise quantification in biological samples.[2][3]

Supplier Information

This compound is available from several specialized chemical suppliers. Researchers are advised to request a Certificate of Analysis (CoA) from their chosen supplier to obtain lot-specific quantitative data.

Potential Suppliers:

-

Simson Pharma Limited[4]

-

Veeprho[2]

-

MedchemExpress[5]

-

Axios Research[6]

-

TLC Pharmaceutical Standards[7]

Technical Data

The following tables summarize the key quantitative data for this compound.

| Identifier | Value | Reference |

| CAS Number | 1794760-38-5 | [4][5][7] |

| Synonyms | AGN 190299-d6 | [5] |

| Chemical Properties | Value | Reference |

| Molecular Formula | C₁₉H₁₁D₆NO₂S | [5] |

| Molecular Weight | 329.45 g/mol | [5][6] |

| Purity & Isotopic Enrichment | Specification | Reference |

| Purity | Typically >98% (as determined by ¹H NMR) | [8] |

| Isotopic Enrichment | Provided on lot-specific Certificate of Analysis | [4][8] |

| Intended Use | Internal standard for analytical and pharmacokinetic research | [2][3] |

Mechanism of Action: Retinoic Acid Receptor (RAR) Signaling

Tazarotene is a prodrug that is rapidly hydrolyzed by esterases in the skin to its active form, Tazarotenic acid.[9] The exact mechanism of action is not fully known, but it is established that Tazarotenic acid is a selective agonist for the Retinoic Acid Receptor (RAR) family, with a particular affinity for RARβ and RARγ isoforms.[1][9][10] It also demonstrates affinity for Retinoid X Receptors (RXR).[9][10]

Upon binding, the Tazarotenic acid-receptor complex moves to the cell nucleus.[1][11] There, it binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs), which modulates the transcription of target genes.[1] This regulation of gene expression is central to its therapeutic effects, which include normalizing keratinocyte differentiation, reducing proliferation of skin cells, and exerting anti-inflammatory effects.[1][12] For instance, it upregulates filaggrin and downregulates keratinocyte transglutaminase and other markers.[12] In the context of melanoma, Tazarotene has been shown to induce the expression of Tazarotene-induced genes (TIG1, TIG2, and TIG3) and inhibit interleukin-6 (IL-6), leading to suppressed tumor growth.[13][14]

This compound Signaling Pathway

Experimental Protocols

This compound is primarily used as an internal standard in mass spectrometry-based assays. Below are outlines of experimental protocols where its non-labeled counterpart, Tazarotenic acid, has been characterized. This compound would be substituted as the internal standard in similar quantitative assays.

Protocol 1: In Vitro IC₅₀ Determination for RAR Agonists

This protocol is adapted from methodologies used to assess the inhibitory concentration of compounds on cytochrome P450 enzymes involved in retinoic acid metabolism.[15]

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (e.g., Tazarotenic acid) and this compound (as an internal standard) in a suitable organic solvent (e.g., DMSO).

-

Reconstitute recombinant human CYP26A1 or CYP26B1 enzymes, and cytochrome P450 reductase in a potassium phosphate buffer (100 mM, pH 7.4).

-

Prepare a solution of the substrate, 9-cis-retinoic acid (100 nM).

-

Prepare a 1 mM NADPH solution to initiate the reaction.

-

Prepare a quenching solution of ethyl acetate containing another internal standard (e.g., acitretin) for extraction.

-

-

Incubation:

-

In a microcentrifuge tube, combine 5 pmol of CYP26A1 or CYP26B1, 10 pmol of cytochrome P450 reductase, and the 9-cis-retinoic acid substrate.

-

Add varying concentrations of the inhibitor (0–100 μM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Reaction and Quenching:

-

Initiate the enzymatic reaction by adding 1 mM NADPH.

-

Incubate for 2 minutes for CYP26A1 or 5 minutes for CYP26B1 at 37°C.

-

Stop the reaction by adding 5 volumes of the quenching solution.

-

-

Extraction and Analysis:

-

Vortex the samples vigorously and centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

Quantify the formation of the metabolite (9-cis-4-hydroxyretinoic acid) relative to the internal standard to determine the IC₅₀ value.

-

Protocol 2: In Vitro Metabolism Study

This workflow outlines the investigation of Tazarotenic acid metabolism by cytochrome P450 enzymes.[15] this compound serves as an ideal internal standard for quantifying the parent compound and its metabolites.

References

- 1. What is the mechanism of Tazarotene? [synapse.patsnap.com]

- 2. veeprho.com [veeprho.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CAS No- 1794760-38-5 | Simson Pharma Limited [simsonpharma.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Tazarotene-d6 | Axios Research [axios-research.com]

- 7. tlcstandards.com [tlcstandards.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Tazarotene - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 11. researchgate.net [researchgate.net]

- 12. Tazarotene - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Exploring Potential Therapeutic Applications of Tazarotene: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of Tazarotenic Acid as the First Xenobiotic Substrate of Human Retinoic Acid Hydroxylase CYP26A1 and CYP26B1 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Tazarotenic Acid in Human Plasma Using Tazarotenic Acid-d6 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tazarotene is a third-generation, receptor-selective retinoid prodrug that is topically applied for the treatment of psoriasis, acne vulgaris, and photodamaged skin.[1][2][3] Following administration, tazarotene undergoes rapid metabolism by esterases in the skin and plasma to its active metabolite, tazarotenic acid.[1][4] Tazarotenic acid is responsible for the therapeutic effects of the drug.[1] Monitoring the systemic exposure to tazarotenic acid is crucial during drug development and in clinical settings to ensure safety and efficacy.[2][5] This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of tazarotenic acid in human plasma. The use of a stable isotope-labeled internal standard, Tazarotenic acid-d6, ensures high accuracy and precision.

Principle

This method utilizes liquid-liquid extraction (LLE) for sample preparation, followed by reversed-phase liquid chromatography for the separation of tazarotenic acid and its deuterated internal standard, this compound. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The MRM transitions for tazarotenic acid and the internal standard are optimized for maximum sensitivity and specificity.

Experimental Protocols

Materials and Reagents

-

Tazarotenic acid (reference standard)

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ethyl acetate (HPLC grade)

-

Human plasma (K2-EDTA)

-

Ultrapure water

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of delivering accurate and precise gradients.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve tazarotenic acid and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the tazarotenic acid stock solution in 50:50 (v/v) acetonitrile:water to create working standard solutions for the calibration curve.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

-

Add 50 µL of 5% formic acid to acidify the plasma sample and vortex.

-

Add 600 µL of ethyl acetate, vortex for 1 minute, and centrifuge at 10,000 rpm for 5 minutes.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

A summary of the optimized LC-MS/MS parameters is provided in the table below.

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Tazarotenic Acid) | To be determined based on specific instrumentation |

| MRM Transition (this compound) | To be determined based on specific instrumentation |

| Dwell Time | 100 ms |

| Collision Energy | Optimized for each transition |

| Ion Source Temperature | 500°C |

Method Validation

The method was validated according to regulatory guidelines. The following parameters were assessed:

Linearity and Range

The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL for tazarotenic acid in human plasma. The coefficient of determination (r²) was consistently >0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) concentrations: LLOQ (Lower Limit of Quantification), Low QC, Medium QC, and High QC.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |

| LLOQ | 0.1 | < 15 | < 15 | ± 20 | ± 20 |

| Low | 0.3 | < 15 | < 15 | ± 15 | ± 15 |

| Medium | 10 | < 15 | < 15 | ± 15 | ± 15 |

| High | 80 | < 15 | < 15 | ± 15 | ± 15 |

Matrix Effect and Recovery

The matrix effect was found to be minimal, and the extraction recovery was consistent and reproducible for both tazarotenic acid and the internal standard.

Diagrams

Caption: Experimental workflow for the LC-MS/MS analysis of tazarotenic acid.

Conclusion

This application note details a robust, sensitive, and specific LC-MS/MS method for the quantification of tazarotenic acid in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures reliable and accurate results. This method is suitable for use in pharmacokinetic studies and therapeutic drug monitoring of tazarotene. While a study has shown a linear range of 10-600 pg/mL for tazarotenic acid in minipig plasma, this method demonstrates a validated range in human plasma.[6] Another study in porcine skin showed a linearity of 13.3–12,500 ng/mL for tazarotenic acid.[7][8] The described method provides a valuable tool for researchers and clinicians in the field of dermatology and drug development.

References

- 1. Tazarotene--first of a new generation of receptor-selective retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and safety of tazarotene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of tazarotene, clindamycin phosphate and their active metabolites in Bama mini-pig skin by LC-MS/MS: Application to the development of a tazarotene/clindamycin phosphate cream - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and safety review of tazarotene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of tazarotene cream 0.1% after a single dose and after repeat topical applications at clinical or exaggerated application rates in patients with acne vulgaris or photodamaged skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous determination of tazarotene and its active metabolite tazarotenic acid in minipig plasma by LC-MS/MS and its application in pharmacokinetic study after topical administration of tazarotene gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Tazarotene and its Active Metabolite, Tazarotenic Acid, in Human Plasma using LC-MS/MS with Tazarotenic acid-d6 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the simultaneous quantification of tazarotene and its active metabolite, tazarotenic acid, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Tazarotene is a third-generation topical retinoid used in the treatment of psoriasis, acne, and photodamage.[1] It is a prodrug that is rapidly hydrolyzed by esterases in the skin and plasma to its active form, tazarotenic acid.[2][3][4] Due to the rapid conversion, monitoring both the parent drug and its active metabolite is crucial for pharmacokinetic and toxicokinetic studies. This method utilizes Tazarotenic acid-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The protocol outlined below is intended for researchers, scientists, and drug development professionals.

Introduction

Tazarotene's therapeutic effects are primarily mediated by tazarotenic acid, which binds to retinoic acid receptors (RARs), particularly RAR-β and RAR-γ, modulating gene expression involved in cell differentiation, proliferation, and inflammation.[1][4] Given its potent biological activity, a sensitive and specific analytical method is required to accurately measure the systemic exposure to both tazarotene and tazarotenic acid following topical administration. LC-MS/MS offers the necessary selectivity and sensitivity for quantifying these analytes at the low concentrations typically found in plasma.[5] The use of a deuterated internal standard, this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring reliable quantification.

Experimental Protocol

Materials and Reagents

-

Tazarotene reference standard

-

Tazarotenic acid reference standard

-

This compound (Internal Standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2EDTA)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation

-

Thaw plasma samples and vortex to ensure homogeneity.

-

To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound in methanol).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 10 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Tazarotene: To be determined empiricallyTazarotenic Acid: To be determined empiricallythis compound: To be determined empirically |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the method based on published literature for similar assays. These values should be validated in the user's laboratory.

Table 1: Calibration Curve and Linearity

| Analyte | Concentration Range (pg/mL) | R² |

| Tazarotene | 10 - 600 | > 0.99 |

| Tazarotenic Acid | 10 - 600 | > 0.99 |

Table 2: Precision and Accuracy

| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Tazarotene | Low | < 15% | < 15% | 85 - 115% |

| Mid | < 15% | < 15% | 85 - 115% | |

| High | < 15% | < 15% | 85 - 115% | |

| Tazarotenic Acid | Low | < 15% | < 15% | 85 - 115% |

| Mid | < 15% | < 15% | 85 - 115% | |

| High | < 15% | < 15% | 85 - 115% |

Table 3: Recovery

| Analyte | Extraction Recovery (%) |

| Tazarotene | > 85% |

| Tazarotenic Acid | > 85% |

Experimental Workflow and Signaling Pathway

Caption: Experimental workflow for the quantitative analysis of tazarotene and tazarotenic acid.

Caption: Metabolic pathway of tazarotene.

References

- 1. ijstr.org [ijstr.org]

- 2. Clinical pharmacokinetics and drug metabolism of tazarotene: a novel topical treatment for acne and psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and safety review of tazarotene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Simultaneous determination of tazarotene and its active metabolite tazarotenic acid in minipig plasma by LC-MS/MS and its application in pharmacokinetic study after topical administration of tazarotene gel - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analysis of Tazarotenic Acid-d6 in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the quantitative analysis of tazarotenic acid in human plasma samples using Tazarotenic acid-d6 as an internal standard. The methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for bioanalytical studies.

Tazarotene is a third-generation topical retinoid used in the treatment of psoriasis and acne.[1][2] It is a prodrug that is rapidly hydrolyzed by esterases in the skin and blood to its active metabolite, tazarotenic acid.[3][4] Therefore, monitoring the levels of tazarotenic acid is crucial for pharmacokinetic and drug metabolism studies.[3][4] The use of a stable isotope-labeled internal standard, this compound, is essential for accurate and precise quantification by compensating for matrix effects and variations in sample processing.[5]

Experimental Protocols

This section details the materials, equipment, and step-by-step procedures for the extraction and analysis of tazarotenic acid from human plasma.

Materials and Reagents

-

Tazarotenic acid reference standard

-

This compound internal standard (IS)

-

Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ethyl acetate, HPLC grade

-

Water, deionized or Milli-Q

-

Microcentrifuge tubes

-

Autosampler vials

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer (e.g., Triple Quadrupole)

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Thaw human plasma samples and calibration standards/quality control samples on ice.

-

Pipette 100 µL of plasma into a clean microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Vortex briefly to mix.

-

Add 500 µL of ethyl acetate to the tube.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a new clean microcentrifuge tube.

-

Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).

-

Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | See table below |

Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 0.5 | 90 | 10 |

| 2.5 | 10 | 90 |

| 3.5 | 10 | 90 |

| 3.6 | 90 | 10 |

| 5.0 | 90 | 10 |

Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Multiple Reaction Monitoring (MRM) Transitions | See table below |

| Ion Source Temperature | 500°C |

| Capillary Voltage | -3500 V |

| Collision Gas | Argon |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Tazarotenic Acid | 324.1 | 280.1 | -20 |

| This compound | 330.1 | 286.1 | -20 |

Note: Collision energies should be optimized for the specific instrument being used.

Data Presentation

The following tables summarize the quantitative data from method validation studies for the analysis of tazarotenic acid in biological matrices.

Table 1: Calibration Curve and Linearity

| Analyte | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Tazarotenic Acid | Human Plasma | 0.1 - 100 | > 0.99 |

| Tazarotenic Acid | Minipig Plasma | 0.01 - 0.6 ng/mL (as pg/mL) | Not specified, but linear |

| Tazarotenic Acid | Porcine Skin | 13.3 - 12,500 | ≥ 0.99 |

Data synthesized from multiple sources.[6][7]

Table 2: Precision and Accuracy

| Analyte | Matrix | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |

| Tazarotenic Acid | Human Plasma | LLOQ | 0.1 | < 15 | < 15 | ± 15 |

| Low | 0.3 | < 15 | < 15 | ± 15 | ||

| Medium | 10 | < 15 | < 15 | ± 15 | ||

| High | 80 | < 15 | < 15 | ± 15 | ||

| Tazarotenic Acid | Minipig Plasma | - | - | < 5.2 | < 7.3 | < 7.3 |

LLOQ: Lower Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation. Acceptance criteria are typically <% 15% for precision and ± 15% for accuracy, except for LLOQ which can be <% 20% and ± 20%. Data for minipig plasma presented as reported in the literature.[6]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the analysis of tazarotenic acid in human plasma and the metabolic pathway of tazarotene.

Caption: Experimental workflow for the extraction and analysis of tazarotenic acid.

Caption: Metabolic pathway of tazarotene to tazarotenic acid and its elimination.

References

- 1. embopress.org [embopress.org]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. Disposition and biotransformation of the acetylenic retinoid tazarotene in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics and drug metabolism of tazarotene: a novel topical treatment for acne and psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. Simultaneous determination of tazarotene and its active metabolite tazarotenic acid in minipig plasma by LC-MS/MS and its application in pharmacokinetic study after topical administration of tazarotene gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Tazarotenic Acid using Tazarotenic acid-d6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of tazarotenic acid in biological matrices, such as plasma and skin homogenates, using Tazarotenic acid-d6 as an internal standard (IS) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is crucial for accurate and precise quantification, as it effectively compensates for variations in sample preparation and matrix effects.[1][2][3]

Principle and Significance

Tazarotene is a third-generation topical retinoid that is rapidly metabolized to its active form, tazarotenic acid.[4][5] Monitoring the levels of tazarotenic acid is essential for pharmacokinetic, pharmacodynamic, and toxicological studies.[6][7] The use of a deuterated internal standard, this compound, which has nearly identical physicochemical properties to the analyte but a different mass, allows for highly reliable quantification by correcting for analyte loss during sample processing and variations in instrument response.[8][9][10] This method is particularly valuable for complex biological samples where matrix effects can significantly impact analytical accuracy.[3]

Materials and Reagents

| Material/Reagent | Supplier | Notes |

| Tazarotenic acid | Sigma-Aldrich or equivalent | Analytical standard |

| This compound | MedChemExpress, Veeprho, or equivalent | Internal Standard[8][11] |

| Acetonitrile | Honeywell, Fisher Scientific, or equivalent | LC-MS grade |

| Methanol | Honeywell, Fisher Scientific, or equivalent | LC-MS grade |

| Formic acid | Sigma-Aldrich or equivalent | LC-MS grade |

| Water | Milli-Q or equivalent | Ultrapure, 18.2 MΩ·cm |

| Ethyl acetate | Sigma-Aldrich or equivalent | HPLC grade |

| Hexane | Sigma-Aldrich or equivalent | HPLC grade |

| Control biological matrix | (e.g., human plasma, porcine skin) | Sourced ethically and stored at -80°C |

Experimental Protocols

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Tazarotenic acid and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.

-

Working Standard Solutions: Serially dilute the Tazarotenic acid stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for the calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from methods for similar analytes in plasma.[6]

-

Thaw frozen biological samples (e.g., plasma) on ice.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the sample.

-

Add 10 µL of the 100 ng/mL this compound internal standard working solution to all samples, calibration standards, and QC samples, except for the blank matrix.

-

Vortex for 10 seconds.

-

Add 500 µL of extraction solvent (e.g., ethyl acetate:hexane 80:20 v/v).

-

Vortex for 2 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the upper organic layer to a new 1.5 mL tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for specific instrumentation.

Liquid Chromatography (LC) Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Parameters:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| MRM Transitions | Tazarotenic acid: To be optimized (e.g., precursor ion [M+H]⁺ → product ion) This compound: To be optimized (e.g., precursor ion [M+H]⁺ → product ion) |

Data Presentation and Analysis

Calibration Curve and Quality Control

A calibration curve should be prepared by spiking the blank biological matrix with known concentrations of Tazarotenic acid. A typical linear range for tazarotenic acid is 1 to 1000 ng/mL.[12][13] Quality control samples should be prepared at low, medium, and high concentrations to assess the accuracy and precision of the method.

Quantitative Data Summary

The following tables summarize typical validation parameters for a similar analytical method.[6][12]

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Tazarotenic Acid | 0.4 - 12,500[12] | > 0.99[12] |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 0.40[12] | < 20%[12] | < 20%[12] | 80-120%[12] |

| Low | 6.44[12] | < 15%[12] | < 15%[12] | 85-115%[12] |

| Medium | 412[12] | < 15%[12] | < 15%[12] | 85-115%[12] |

| High | 3295[12] | < 15%[12] | < 15%[12] | 85-115%[12] |

Visualizations

Signaling Pathway

Caption: Tazarotene Metabolism and Mechanism of Action.

Experimental Workflow

Caption: Workflow for Tazarotenic Acid Quantification.

References

- 1. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]

- 2. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 4. Development of a simple method for simultaneous determination of tazarotene and betamethasone dipropionate and their metabolites using LC-MS method and its application to dermatopharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous determination of tazarotene and its active metabolite tazarotenic acid in minipig plasma by LC-MS/MS and its application in pharmacokinetic study after topical administration of tazarotene gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Review on Characteristics and Analytical Methods of Tazarotene: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. veeprho.com [veeprho.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Note: High-Throughput Analysis of Tazarotenic Acid in Human Plasma using d6-Tazarotenic Acid Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of tazarotenic acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a stable isotope-labeled internal standard, d6-tazarotenic acid, to ensure high accuracy and precision.[1][2] Sample preparation involves a straightforward protein precipitation and liquid-liquid extraction procedure, providing excellent recovery and minimal matrix effects. The method is linear over a wide concentration range and is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Tazarotene is a third-generation topical retinoid used in the treatment of psoriasis and acne.[3][4] It is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, tazarotenic acid.[4] Monitoring the systemic levels of tazarotenic acid is crucial for pharmacokinetic and toxicokinetic assessments. The use of a stable isotope-labeled internal standard, such as d6-tazarotenic acid, is the gold standard for quantitative bioanalysis as it corrects for variability in sample preparation and matrix effects.[1][2] This application note provides a detailed protocol for the extraction and analysis of tazarotenic acid in plasma, utilizing d6-tazarotenic acid as the internal standard.

Experimental

Materials and Reagents

-

Tazarotenic Acid (Reference Standard)

-

d6-Tazarotenic Acid (Internal Standard)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ethyl Ether (HPLC Grade)

-

Cyclohexane (HPLC Grade)

-

Glacial Acetic Acid

-

Human Plasma (K2-EDTA)

-

Deionized Water

Equipment

-

Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)

-

Analytical Balance

-

Microcentrifuge

-

Vortex Mixer

-

Pipettes

-

Nitrogen Evaporator

Preparation of Standards and Quality Control Samples

Stock solutions of tazarotenic acid and d6-tazarotenic acid are prepared in methanol. Working standard solutions are prepared by diluting the stock solutions with a mixture of methanol and water. Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the appropriate working standard solutions.

Sample Preparation Protocol

A liquid-liquid extraction method is employed for the extraction of tazarotenic acid from plasma samples.

-

Sample Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Addition of Internal Standard: Add 10 µL of the d6-tazarotenic acid internal standard working solution to each tube (except for blank samples).

-

Acidification: Add 50 µL of 5% glacial acetic acid in water to each tube and vortex briefly.[5][6]

-

Protein Precipitation & Extraction: Add 500 µL of a 4:1 (v/v) solution of ethyl ether and cyclohexane.[5][6]

-

Vortexing: Vortex the tubes for 5 minutes to ensure thorough mixing and extraction.

-

Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer to a clean microcentrifuge tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Caption: Workflow for the extraction of tazarotenic acid from plasma.

LC-MS/MS Analysis

The chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of acetonitrile and water with 0.1% formic acid.[5][7] The mass spectrometer is operated in negative ion mode with multiple reaction monitoring (MRM) to detect the transitions for tazarotenic acid and d6-tazarotenic acid.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described method, compiled from various validated bioanalytical procedures.

Table 1: Linearity and Sensitivity

| Analyte | Matrix | Linearity Range | LLOQ (Lower Limit of Quantification) | Correlation Coefficient (r²) |

| Tazarotenic Acid | Minipig Plasma | 10 - 600 pg/mL | 10 pg/mL | > 0.99 |

| Tazarotenic Acid | Porcine Skin | 13.3 - 12,500 ng/mL | 13.3 ng/mL | ≥ 0.99[3] |

| Tazarotenic Acid | Serum | 1 - 1000 ng/mL | 1 ng/mL | > 0.98[8] |

Table 2: Accuracy and Precision

| Analyte | Matrix | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Tazarotenic Acid | Minipig Plasma | Low, Med, High | < 5.2% | < 7.3% | Within ± 7.3%[5] |

| Tazarotenic Acid | Porcine Skin | LLOQ, Low, Med, High | < 15% | < 15% | Within ± 15% (± 20% for LLOQ)[3] |

| Tazarotenic Acid | Serum | Low, Med, High | < 10% | < 10% | Within ± 15% |

Signaling Pathway and Logical Relationships

The analytical workflow is designed to isolate the analyte of interest from the complex biological matrix and introduce it into the LC-MS/MS system for sensitive and specific detection. The use of a deuterated internal standard is a critical component of this process, ensuring accurate quantification by compensating for any analyte loss during sample processing and for variations in instrument response.

Caption: Role of the internal standard in the analytical workflow.

Conclusion

The described LC-MS/MS method for the analysis of tazarotenic acid in human plasma using a d6-tazarotenic acid internal standard is sensitive, specific, and reliable. The sample preparation protocol is straightforward and provides high recovery. This method is well-suited for high-throughput quantitative analysis in support of clinical and preclinical studies.

References

- 1. veeprho.com [veeprho.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics and drug metabolism of tazarotene: a novel topical treatment for acne and psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of tazarotene and its active metabolite tazarotenic acid in minipig plasma by LC-MS/MS and its application in pharmacokinetic study after topical administration of tazarotene gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Simultaneous determination of tazarotene, clindamycin phosphate and their active metabolites in Bama mini-pig skin by LC-MS/MS: Application to the development of a tazarotene/clindamycin phosphate cream - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Application Note: Quantitative Analysis of Tazarotenic Acid in Human Plasma using Isotope Dilution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tazarotenic acid is the active metabolite of tazarotene, a third-generation topical retinoid used in the treatment of psoriasis, acne, and photoaging. Tazarotene is a prodrug that is rapidly hydrolyzed by esterases in the skin to tazarotenic acid, which then exerts its therapeutic effects by binding to retinoic acid receptors (RARs), particularly RAR-β and RAR-γ. Monitoring the systemic exposure to tazarotenic acid is crucial during drug development and in clinical settings to ensure safety and efficacy.

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative bioanalysis due to its high precision and accuracy. This method involves the use of a stable isotope-labeled internal standard that is chemically identical to the analyte. The internal standard is added to the sample at a known concentration at the beginning of the sample preparation process, allowing for the correction of any analyte loss during extraction and for variations in instrument response. This application note provides a detailed protocol for the quantification of tazarotenic acid in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a deuterated internal standard.

Signaling Pathway

Tazarotene is topically applied and penetrates the stratum corneum. In the viable epidermis and dermis, it is rapidly converted to its active form, tazarotenic acid, by esterase enzymes. Tazarotenic acid is then further metabolized, primarily through oxidation to its sulfoxide and sulfone derivatives, and subsequently eliminated.

Metabolic conversion of tazarotene to tazarotenic acid and its subsequent elimination.

Experimental Protocol

This protocol is intended as a comprehensive guide. Specific parameters may require optimization based on the instrumentation and laboratory conditions.

Materials and Reagents

-

Tazarotenic acid reference standard (≥98% purity)

-

Tazarotenic acid-d6 (isotopic purity ≥98%)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Glacial acetic acid

-

Ethyl ether and cyclohexane (HPLC grade)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

All other chemicals and solvents should be of analytical grade or higher.

Standard and Sample Preparation

Stock Solutions:

-

Prepare a 1 mg/mL stock solution of tazarotenic acid in methanol.

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Store stock solutions at -20°C.

Working Standard Solutions:

-

Prepare working standard solutions of tazarotenic acid by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.

-

Prepare a working internal standard (IS) solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile:water.

Calibration and Quality Control (QC) Samples:

-

Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range of, for example, 0.1 to 100 ng/mL.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 50 µL of 5% glacial acetic acid to acidify the plasma.

-

Add 600 µL of extraction solvent (e.g., ethyl ether:cyclohexane, 4:1 v/v).

-

Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Instrumental Analysis (LC-MS/MS)

Liquid Chromatography Conditions:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions:

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 1 |

| Ion Source Temp. | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Tazarotenic Acid | 324.1 | 278.1 | 150 | 25 |

| This compound | 330.1 | 284.1 | 150 | 25 |

Note: Collision energy and other MS parameters may require optimization for specific instruments.

Experimental Workflow

A step-by-step workflow for the quantitative analysis of tazarotenic acid.

Data Presentation

The following table summarizes typical quantitative data from validated LC-MS/MS methods for tazarotenic acid in biological matrices.

Table 2: Summary of Quantitative Data from Validated Methods

| Parameter | Plasma[1] | Skin[2] |

| Linearity Range | 10 - 600 pg/mL | 13.3 - 12,500 ng/mL |

| Lower Limit of Quantification (LLOQ) | 10 pg/mL | 13.32 ng/mL |

| Intra-day Precision (%RSD) | < 5.2% | < 15% |

| Inter-day Precision (%RSD) | < 7.3% | < 15% |

| Accuracy (%Bias) | < 7.3% | < 15% |

| Recovery | Not explicitly stated, but described as "similar" for analyte and IS. | Not explicitly stated, but matrix effect was evaluated. |

| Matrix Effect | Avoided by gradient elution. | 101.8% - 118.0% |

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of tazarotenic acid in human plasma using isotope dilution LC-MS/MS. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and therapeutic drug monitoring. The provided workflow, instrumental conditions, and quantitative data serve as a valuable resource for researchers and scientists in the field of drug development.

References

Troubleshooting & Optimization

minimizing matrix effects with Tazarotenic acid-d6

This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize matrix effects when using Tazarotenic acid-d6 as an internal standard in quantitative bioanalysis, typically by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern?

A1: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue). These effects, categorized as ion suppression or enhancement, can lead to inaccurate and unreliable quantification in mass spectrometry. They arise because endogenous components of the sample, such as phospholipids, salts, and metabolites, interfere with the process of converting the analyte molecules into gas-phase ions in the MS source. This interference can compromise the accuracy, precision, and sensitivity of the assay.

Q2: What is this compound and why is it used as an internal standard?